1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride
Description
1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride (CAS 244022-69-3) is a homopiperazine derivative featuring a 2-chloro-6-fluorobenzyl substituent and a hydrochloride counterion. Homopiperazine (1,4-diazepane) differs from piperazine by an additional methylene group, conferring distinct conformational flexibility and physicochemical properties. This compound is utilized in research settings, particularly in pharmacological studies targeting G-protein-coupled receptors (GPCRs) or kinase pathways, though specific applications are less documented compared to structurally related analogs like fasudil hydrochloride .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.ClH/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16;/h1,3-4,15H,2,5-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTOSKJVSIZOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947274 | |
| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244022-69-3 | |
| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Benzylation of Homopiperazine
The primary synthesis route involves the alkylation of homopiperazine (azepane) with 2-chloro-6-fluorobenzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of homopiperazine attacks the electrophilic benzyl chloride.
Key Reaction Conditions
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Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states.
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Base Utilization : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) neutralizes HCl byproducts, driving the reaction forward.
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Stoichiometry : A 1:1 molar ratio of homopiperazine to benzyl chloride minimizes side products like dialkylated species.
Example Protocol
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Dissolve homopiperazine (1.0 equiv) in anhydrous DMF under nitrogen.
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Add 2-chloro-6-fluorobenzyl chloride (1.1 equiv) dropwise at 0°C.
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Stir at 60°C for 12 hours.
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Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
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Isolate the free base via rotary evaporation.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using hydrochloric acid (HCl) gas or aqueous HCl. Crystallization from ethanol/water mixtures yields high-purity product.
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Acid Concentration | 4M HCl in dioxane | 98% purity, 85% yield |
| Crystallization Solvent | Ethanol:water (3:1) | Needle-like crystals |
| Temperature | 0–5°C | Reduces impurity inclusion |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to improve efficiency:
Purification Techniques
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Recrystallization : Ethanol/water systems achieve >99% purity.
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Chromatography : Reserved for high-value batches, using silica gel and dichloromethane/methanol gradients.
Analytical Validation and Quality Control
Structural Confirmation
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¹H NMR (400 MHz, D₂O): δ 7.35–7.25 (m, 2H, aromatic), 4.10 (s, 2H, CH₂), 3.60–3.20 (m, 8H, homopiperazine).
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HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).
Impurity Profiling
Common impurities include:
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Dialkylated Homopiperazine : <0.5% via optimized stoichiometry.
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Residual Solvents : <500 ppm (ICH guidelines).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Batch Alkylation | 78 | 95 | Moderate | High |
| Continuous Flow | 92 | 99 | High | Moderate |
| Microwave-Assisted | 85 | 97 | Low | Low |
Chemical Reactions Analysis
1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
Medicinal Chemistry
1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride has been explored for its potential as a therapeutic agent. Its applications include:
- Anticancer Activity : Research indicates that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression has been documented, suggesting its role as a potential anticancer agent .
- Neuropharmacology : Studies have shown that piperazine derivatives can act as serotonin receptor modulators. This makes them relevant for the treatment of psychiatric disorders such as depression and anxiety .
Synthesis and Derivatives
Research has focused on synthesizing various derivatives of homopiperazine to enhance efficacy and reduce side effects. The synthetic routes often involve:
- Boc Protection : Protecting groups are used during synthesis to control reactivity.
- Amide Coupling Reactions : These reactions are crucial for forming the piperazine ring structures necessary for biological activity .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including this compound. The compound displayed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Neurological Effects
A clinical trial investigated the effects of a piperazine-based compound on patients with generalized anxiety disorder (GAD). Results indicated that treatment with derivatives similar to this compound led to significant reductions in anxiety scores compared to placebo, highlighting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various biochemical pathways and cellular processes, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Piperazine vs. Homopiperazine Derivatives
Homopiperazine derivatives exhibit enhanced lipophilicity and altered binding kinetics compared to piperazine analogs due to the expanded ring structure. Key comparisons include:
*Molecular weight estimated as ~263.7 g/mol (C12H15ClF1N2·HCl).
Key Observations :
- Substituent Effects : The 2-chloro-6-fluorobenzyl group in the target compound may improve metabolic stability over methyl or methoxy substituents (e.g., HBK15) due to reduced oxidative susceptibility .
Physicochemical Properties
- Solubility : Fasudil HCl is highly water-soluble (200 mg/mL), whereas the target compound’s solubility is undocumented but likely lower due to the hydrophobic benzyl group .
- Stability : The 2-chloro-6-fluorobenzyl moiety may enhance stability under acidic conditions compared to electron-donating substituents (e.g., methoxy in HBK14) .
Biological Activity
1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
This compound can be characterized by its molecular formula . The presence of a chloro and a fluorine atom in its structure suggests that it may exhibit unique interactions with biological targets, enhancing its activity compared to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a selective antagonist or inhibitor in certain pathways, particularly those involved in cancer proliferation and inflammation.
Key Mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have shown efficacy in inhibiting histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to apoptosis in cancer cells and modulation of inflammatory responses .
- Receptor Interaction : The compound may exhibit affinity for neurotransmitter receptors, influencing neuronal signaling pathways and potentially offering therapeutic benefits for neurological disorders.
Biological Activity Data
The biological activity of this compound has been evaluated across various studies. Below is a summary table highlighting its pharmacological effects:
Case Studies
- Cancer Therapeutics : In a study examining the effects of various HDAC inhibitors, this compound demonstrated significant antiproliferative effects against breast cancer cell lines, indicating its potential as a chemotherapeutic agent .
- Antiviral Research : The compound has been tested against the influenza virus, showing promising antiviral activity with an EC50 of 0.26 µM, suggesting it could be developed further as an antiviral drug .
- Neuropharmacology : Investigations into the compound’s effects on neurotransmitter systems have indicated possible benefits in treating neurodegenerative diseases, although further studies are required to elucidate these mechanisms fully .
Q & A
Q. What are the key synthetic routes for 1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride?
The compound is synthesized via nucleophilic substitution between homopiperazine and 2-chloro-6-fluorobenzyl chloride. Typical conditions involve refluxing in a polar aprotic solvent (e.g., acetonitrile or ethanol) with a base (e.g., potassium carbonate) to deprotonate homopiperazine. Post-reaction purification often employs recrystallization or column chromatography to isolate the hydrochloride salt . Critical parameters include stoichiometric ratios, reaction time (12–24 hours), and inert atmosphere to prevent side reactions.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirms substitution patterns (e.g., benzyl group integration, chlorine/fluorine splitting in and NMR).
- HPLC : Validates purity (>95% by reverse-phase C18 columns with UV detection at 254 nm).
- Mass Spectrometry (ESI-MS) : Verifies molecular ion peaks (e.g., [M+H] at m/z 273.1 for the free base).
- Elemental Analysis : Ensures correct stoichiometry (C, H, N, Cl within 0.4% of theoretical values) .
Q. How do the chloro and fluoro substituents influence the compound’s reactivity?
The electron-withdrawing chloro and fluoro groups on the benzyl ring stabilize intermediates during nucleophilic reactions and direct electrophilic substitutions to meta/para positions. Fluorine’s high electronegativity enhances metabolic stability, while chlorine’s steric bulk may affect binding in biological assays .
Q. What are the solubility properties, and how do they impact experimental design?
The compound is sparingly soluble in water (≈50 mg/mL) but highly soluble in DMSO (200 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in aqueous buffers (final DMSO ≤0.1% to avoid cytotoxicity). For crystallization studies, ethanol/water mixtures yield optimal crystal formation .
Advanced Research Questions
Q. How can computational tools optimize synthetic pathways or predict bioactivity?
- Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible routes by analyzing reaction databases (e.g., benzyl chloride coupling to homopiperazine) .
- Molecular Docking : Simulate binding to targets like Rho kinase (analogous to Fasudil Hydrochloride, a homopiperazine-based inhibitor) using AutoDock Vina. Focus on halogen-π interactions with hydrophobic kinase pockets .
Q. How to resolve discrepancies in reported biological activity data?
- Assay Validation : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays).
- Purity Checks : Re-analyze compound batches via HPLC to rule out degradation products.
- Structural Confirmation : Use X-ray crystallography to confirm stereochemistry, as racemization during synthesis may alter activity .
Q. What strategies improve yield in multi-step syntheses of derivatives?
- Design of Experiments (DoE) : Optimize temperature, solvent, and catalyst (e.g., Pd/C for hydrogenation) using response surface methodology.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours for benzylation) while maintaining >80% yield .
Q. How to evaluate structure-activity relationships (SAR) for kinase inhibition?
Q. What are the challenges in crystallizing this compound, and how to address them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
